![molecular formula C26H27ClN2O4 B2554871 7-(4-Chlorobutoxy)-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one CAS No. 2060029-80-1](/img/structure/B2554871.png)
7-(4-Chlorobutoxy)-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(4-Chlorobutoxy)-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one” is a related compound/impurity of brexpiprazole , an antipsychotic medication .
Molecular Structure Analysis
The molecular formula of this compound is C26H27ClN2O4 . The InChI code is 1S/C26H27ClN2O4/c27-13-1-3-15-33-22-10-6-20-8-12-26(31)29(24(20)18-22)14-2-4-16-32-21-9-5-19-7-11-25(30)28-23(19)17-21/h5-12,17-18H,1-4,13-16H2,(H,28,30) . The canonical SMILES is C1=CC(=CC2=C1C=CC(=O)N2)OCCCCN3C(=O)C=CC4=C3C=C(C=C4)OCCCCCl .Physical And Chemical Properties Analysis
The molecular weight of this compound is 467.0 g/mol . It has a XLogP3-AA value of 4.6, indicating its lipophilicity . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . It has 11 rotatable bonds . The exact mass and monoisotopic mass are 466.1659350 g/mol . The topological polar surface area is 67.9 Ų . It has 33 heavy atoms . The complexity of the molecule is 727 .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
- A study by Gaber et al. (2021) focused on the synthesis of new derivatives related to 2-oxo-1,2-dihydroquinoline, demonstrating significant anticancer activity against the breast cancer MCF-7 cell line. This indicates a potential application of similar compounds in cancer research and treatment (Gaber et al., 2021).
Synthesis Methods
- Mochulskaya et al. (2002) developed a synthesis method for new 6-fluoro-7-(isoxazolidin-2-yl)-4-oxo-1,4-dihydroquinolines, which could be relevant for the synthesis of similar compounds like 7-(4-Chlorobutoxy)-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one (Mochulskaya, Sidorova, & Charushin, 2002).
Antimicrobial Study
- Patel and Patel (2010) synthesized compounds from a lead molecule related to 2-oxo-1,2-dihydroquinoline and screened them for antifungal and antibacterial activities. This suggests potential antimicrobial applications for similar compounds (Patel & Patel, 2010).
Structural Analysis and Hydrogen-Bonded Framework
- Research by Insuasty et al. (2012) on closely related quinolinone derivatives, focusing on their hydrogen-bonded framework structures, contributes to the understanding of the molecular structures of similar compounds (Insuasty, Abonía, Cobo, & Glidewell, 2012).
Antioxidant Applications
- Hussein, Ismail, and El-Adly (2016) synthesized 4-hydroxy quinolinone derivatives and evaluated their effectiveness as antioxidants in lubricating greases, indicating a potential industrial application (Hussein, Ismail, & El-Adly, 2016).
Propiedades
IUPAC Name |
7-(4-chlorobutoxy)-1-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O4/c27-13-1-3-15-33-22-10-6-20-8-12-26(31)29(24(20)18-22)14-2-4-16-32-21-9-5-19-7-11-25(30)28-23(19)17-21/h5-12,17-18H,1-4,13-16H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJYQGGOMQBPCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)OCCCCN3C(=O)C=CC4=C3C=C(C=C4)OCCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

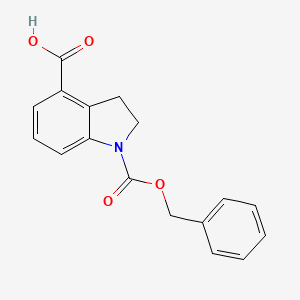
![N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2554790.png)
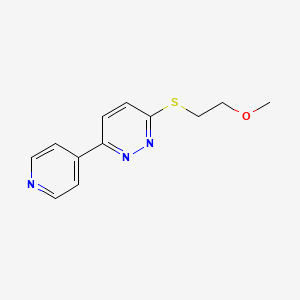


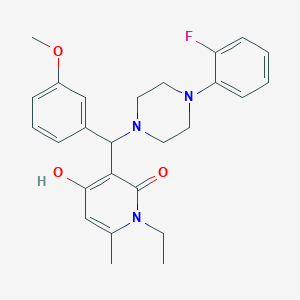

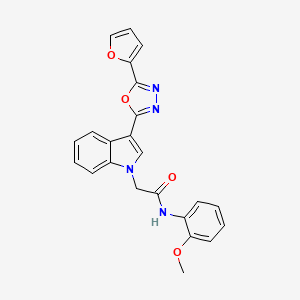
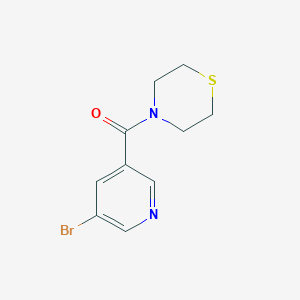

![N-[[3-[Methyl(methylsulfonyl)amino]phenyl]methyl]but-2-ynamide](/img/structure/B2554806.png)
![7-(4-ethylphenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2554808.png)
![2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarbothioamide](/img/structure/B2554809.png)
